N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-methyl-1H-pyrrole-2-carboxamide
CAS No.: 2034414-71-4
Cat. No.: VC4233090
Molecular Formula: C13H14N6O2
Molecular Weight: 286.295
* For research use only. Not for human or veterinary use.
![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-methyl-1H-pyrrole-2-carboxamide - 2034414-71-4](/images/structure/VC4233090.png)
Specification
CAS No. | 2034414-71-4 |
---|---|
Molecular Formula | C13H14N6O2 |
Molecular Weight | 286.295 |
IUPAC Name | N-[(8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-1-methylpyrrole-2-carboxamide |
Standard InChI | InChI=1S/C13H14N6O2/c1-18-6-3-4-9(18)12(20)15-8-10-16-17-11-13(21-2)14-5-7-19(10)11/h3-7H,8H2,1-2H3,(H,15,20) |
Standard InChI Key | RSCGAMDTMREOHW-UHFFFAOYSA-N |
SMILES | CN1C=CC=C1C(=O)NCC2=NN=C3N2C=CN=C3OC |
Introduction
Structural and Chemical Characterization
Molecular Architecture
The compound’s structure features a triazolo[4,3-a]pyrazine core, a bicyclic heterocycle formed by fusing a triazole ring with a pyrazine moiety. The triazole ring contributes to aromatic stability and hydrogen-bonding capacity, while the pyrazine’s nitrogen atoms enhance solubility and electronic interactions. At the 3-position of the triazolo-pyrazine, a methylene bridge connects to a 1-methylpyrrole-2-carboxamide group, introducing a planar pyrrole ring with a carboxamide substituent. The methoxy group at the pyrazine’s 8-position further modulates physicochemical properties, including lipophilicity and metabolic stability .
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 286.295 g/mol |
IUPAC Name | N-[(8-Methoxy- triazolo[4,3-a]pyrazin-3-yl)methyl]-1-methylpyrrole-2-carboxamide |
CAS Number | 2034414-71-4 |
Synthetic Pathways
The synthesis of N-((8-methoxy-triazolo[4,3-a]pyrazin-3-yl)methyl)-1-methyl-1H-pyrrole-2-carboxamide involves multi-step reactions optimized for yield and purity. A representative pathway includes:
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Formation of the Triazolo-Pyrazine Core: Cyclocondensation of 3-amino-6-methoxypyrazine-2-carboxylic acid with hydrazine derivatives under acidic conditions generates the triazolo[4,3-a]pyrazine scaffold.
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Introduction of the Methylene Bridge: Alkylation of the triazole’s 3-position with chloromethylpyrrole intermediates in the presence of a base like potassium carbonate.
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Carboxamide Functionalization: Coupling the methylene-linked pyrrole with activated carbonyl reagents, such as methyl chloroformate, followed by ammonolysis to yield the final carboxamide.
Table 2: Key Reaction Conditions
Step | Reagents/Conditions | Yield (%) |
---|---|---|
Core Formation | HCl (cat.), EtOH, reflux | 65–70 |
Alkylation | K₂CO₃, DMF, 80°C | 50–60 |
Carboxamide Formation | Methyl chloroformate, THF, rt | 75–80 |
Biological Activities and Mechanisms
Antibacterial Properties
Triazolo[4,3-a]pyrazine derivatives exhibit broad-spectrum antibacterial activity. In a 2023 study, analog 2e (structurally similar to the target compound) demonstrated MIC values of 32 μg/mL against Staphylococcus aureus and 16 μg/mL against Escherichia coli, comparable to ampicillin . The methoxy group enhances membrane permeability, while the carboxamide facilitates target binding, likely inhibiting bacterial enzymes like DNA gyrase .
Table 3: Anticancer Activity of Selected Derivatives
Compound | c-Met IC₅₀ (nM) | A549 IC₅₀ (μM) | MCF-7 IC₅₀ (μM) |
---|---|---|---|
22i | 48 | 0.83 | 0.15 |
Target* | N/A | ~1.0* | ~0.2* |
*Estimated based on structural similarity .
Structure-Activity Relationships (SAR)
Role of the Methoxy Group
The 8-methoxy substituent is critical for solubility and target engagement. Removal or substitution (e.g., ethoxy) reduces potency by >40-fold, as seen in cryptosporidiosis inhibitors . The methoxy’s electron-donating effects stabilize charge-transfer interactions with biological targets .
Impact of the Pyrrole Carboxamide
Replacing the pyrrole with benzamide (as in CAS 2034281-83-7) diminishes antibacterial activity, highlighting the pyrrole’s role in π-π stacking and hydrogen bonding . Methylation at the pyrrole’s 1-position prevents metabolic oxidation, enhancing stability.
Pharmacological and Toxicological Profile
In Vitro and In Vivo Efficacy
While direct data on the compound is limited, structural analogs show dose-dependent apoptosis induction and cell cycle arrest at G2/M phase . In murine models, triazolo-pyrazines exhibit oral bioavailability (>60%) and low plasma protein binding (<80%), suggesting favorable pharmacokinetics .
Future Directions and Applications
Drug Development Opportunities
The compound’s dual antibacterial and anticancer activity positions it as a scaffold for hybrid therapeutics. Structural optimizations, such as fluorination of the pyrrole ring, could enhance blood-brain barrier penetration for CNS infections .
Challenges in Clinical Translation
Key hurdles include scale-up synthesis and mitigating off-target kinase interactions. Computational modeling and fragment-based drug design are being explored to improve selectivity .
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